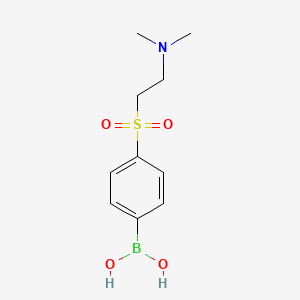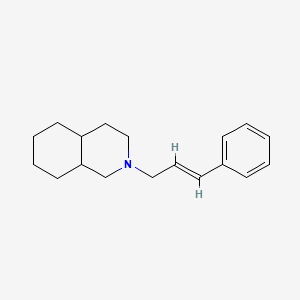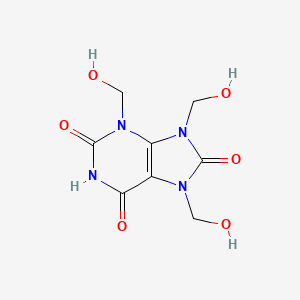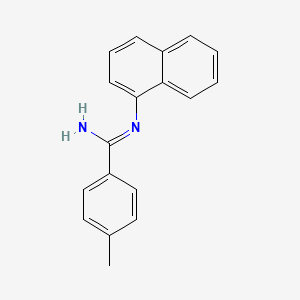
(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylaminoethylsulfonyl group. The presence of both boronic acid and sulfonyl functionalities makes it a versatile reagent in organic synthesis and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through hydroboration of phenyl derivatives or via direct borylation of phenyl halides using boron reagents.
Introduction of the Dimethylaminoethylsulfonyl Group:
Industrial Production Methods: Industrial production of this compound may involve scalable and green chemistry approaches, such as catalytic processes and continuous flow reactions, to ensure high yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenols or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Phenols or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Suzuki-Miyaura Coupling: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mecanismo De Acción
The mechanism by which (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. The boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The sulfonyl group can participate in various chemical transformations, further enhancing the compound’s utility in different contexts.
Comparación Con Compuestos Similares
- 4-(Dimethylamino)phenylboronic acid
- 4-(Dimethylamino)benzeneboronic acid
Uniqueness: The presence of the dimethylaminoethylsulfonyl group in (4-((2-(Dimethylamino)ethyl)sulfonyl)phenyl)boronic acid distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C10H16BNO4S |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
[4-[2-(dimethylamino)ethylsulfonyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO4S/c1-12(2)7-8-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,7-8H2,1-2H3 |
Clave InChI |
NXASDZQAWFBBJF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)S(=O)(=O)CCN(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)







![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)

![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
